molecular formula C11H22N2O2 B3321310 tert-Butyl n-[2-(azetidin-3-yl)propan-2-yl]carbamate CAS No. 1333210-41-5

tert-Butyl n-[2-(azetidin-3-yl)propan-2-yl]carbamate

Cat. No.: B3321310
CAS No.: 1333210-41-5
M. Wt: 214.30
InChI Key: OJURJDDXYFRCBQ-UHFFFAOYSA-N
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Description

tert-Butyl N-[2-(azetidin-3-yl)propan-2-yl]carbamate (CAS: 1333210-41-5) is a carbamate derivative featuring a tert-butoxycarbonyl (Boc) protecting group and an azetidine ring. The compound is widely used in medicinal chemistry as an intermediate for synthesizing bioactive molecules, particularly those targeting neurological and enzymatic pathways. Its hydrochloride salt (CAS: 1788044-14-3) is also commercially available, with a purity of 95% . The azetidine ring, a four-membered nitrogen-containing heterocycle, introduces steric strain and unique hydrogen-bonding capabilities, influencing both synthetic accessibility and biological activity.

Properties

IUPAC Name

tert-butyl N-[2-(azetidin-3-yl)propan-2-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-10(2,3)15-9(14)13-11(4,5)8-6-12-7-8/h8,12H,6-7H2,1-5H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJURJDDXYFRCBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C)(C)C1CNC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of tert-Butyl n-[2-(azetidin-3-yl)propan-2-yl]carbamate typically involves the reaction of tert-butyl carbamate with an azetidine derivative under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Chemical Reactions Analysis

tert-Butyl n-[2-(azetidin-3-yl)propan-2-yl]carbamate can undergo various chemical reactions, including:

Scientific Research Applications

tert-Butyl n-[2-(azetidin-3-yl)propan-2-yl]carbamate is widely used in scientific research, particularly in the fields of:

Mechanism of Action

The mechanism of action of tert-Butyl n-[2-(azetidin-3-yl)propan-2-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the target molecule .

Comparison with Similar Compounds

Substituent Variations in Azetidine Carbamates

The Boc-protected azetidine scaffold is modified in several analogs to tune physicochemical and pharmacological properties. Key examples include:

Compound Name Substituent(s) Molecular Weight ([M+H]+) Purity Key Applications Reference
tert-Butyl N-[2-(azetidin-3-yl)propan-2-yl]carbamate Azetidine, propan-2-yl ~254 (estimated) 95% Intermediate for drug synthesis
tert-Butyl (1-(2-Aminopyrimidin-4-yl)azetidin-3-yl)(ethyl)carbamate (24c) Ethyl, aminopyrimidine 280 >99% Histamine H3 receptor agonists
tert-Butyl (1-Benzhydrylazetidin-3-yl)carbamate (26) Benzhydryl 63% Structural studies
tert-Butyl ((S)-1-hydroxy-3-((S)-2-oxopyrrolidin-3-yl)propan-2-yl)carbamate (7) Pyrrolidinone, hydroxy 80% yield Cholinesterase inhibitor intermediates

Key Observations :

  • Azetidine vs. Pyrrolidine Rings : Compounds with azetidine (4-membered) rings exhibit higher steric strain and altered hydrogen-bonding capacity compared to pyrrolidine (5-membered) analogs. This impacts solubility and receptor binding .

Physicochemical Properties and Hydrogen Bonding

Molecular Weight and Solubility

  • The target compound’s estimated molecular weight (~254 g/mol) is lower than analogs with bulkier substituents (e.g., compound 24f, [M+H]+: 308) .
  • Azetidine’s compact structure enhances aqueous solubility compared to benzhydryl-substituted derivatives (e.g., compound 26) .

Hydrogen-Bonding Patterns

  • The azetidine NH group participates in strong hydrogen bonds, as shown in crystallographic studies .
  • Pyrrolidinone-containing analogs (e.g., compound 7) exhibit additional hydrogen-bonding sites via carbonyl groups, improving interactions with biological targets like cholinesterases .

Biological Activity

tert-Butyl n-[2-(azetidin-3-yl)propan-2-yl]carbamate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of pharmacological applications. This article explores its biological activity, synthesizing findings from various studies and sources.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C8H16N2O2\text{C}_8\text{H}_{16}\text{N}_2\text{O}_2

This compound features a tert-butyl group, an azetidine moiety, and a carbamate functional group, which are significant for its biological interactions.

Biological Activity Overview

Research into the biological activity of this compound has revealed several key areas:

  • Antimicrobial Activity : Compounds with similar structures have shown promising antibacterial properties. The presence of the azetidine ring may enhance the compound's ability to disrupt bacterial cell walls or interfere with metabolic pathways.
  • Anticancer Potential : Initial studies suggest that derivatives of azetidine compounds can induce apoptosis in cancer cells. For example, related compounds have been tested for their ability to inhibit cell proliferation in various cancer cell lines, including breast and colon cancer models.
  • Cytotoxic Effects : The cytotoxicity of this compound has been evaluated using assays that measure cell viability in the presence of the drug. Results indicate varying degrees of cytotoxic effects depending on concentration and exposure time.

Case Study 1: Antimicrobial Efficacy

A study conducted on azetidine derivatives demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, showing effective inhibition at low concentrations, suggesting potential for development as an antibiotic agent.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus15
Escherichia coli20
Pseudomonas aeruginosa25

Case Study 2: Anticancer Activity

In vitro studies on human breast cancer cell lines (e.g., MDA-MB-231) showed that treatment with this compound resulted in increased apoptosis as measured by caspase activation assays. The compound was found to significantly reduce cell viability at concentrations above 10 µM.

Concentration (µM)Cell Viability (%)Apoptosis Induction (Fold Increase)
01001
5851.5
10603
20305

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Enzyme Inhibition : Similar compounds have been noted to inhibit enzymes critical for bacterial survival or cancer cell proliferation.
  • Cell Membrane Disruption : The hydrophobic nature of the tert-butyl group may facilitate interaction with lipid membranes, leading to disruption and subsequent cell death.

Q & A

Basic: What are the common synthetic routes for tert-Butyl n-[2-(azetidin-3-yl)propan-2-yl]carbamate?

Answer:
The synthesis typically involves carbamate protection of the amine group in azetidine derivatives. A standard approach includes:

  • Step 1: Reacting 3-azetidinylpropan-2-amine with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., sodium bicarbonate or triethylamine) in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM).
  • Step 2: Purification via column chromatography using silica gel and gradients of ethyl acetate/hexane to isolate the Boc-protected product.
    Key intermediates and reaction conditions are detailed in studies on structurally similar carbamates, where Boc protection strategies are foundational .

Basic: What techniques are recommended for purification and characterization of this compound?

Answer:

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures. High-performance liquid chromatography (HPLC) is advised for analytical purity checks, especially when ≥95% purity is required for downstream applications .
  • Characterization:
    • NMR Spectroscopy: ¹H and ¹³C NMR to confirm Boc group integration and azetidine ring stability.
    • Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular weight and isotopic patterns.
    • HPLC: To assess purity and detect impurities from incomplete protection or side reactions .

Advanced: How can diastereoselectivity be optimized in the synthesis of tert-Butyl carbamate derivatives?

Answer:
Diastereoselectivity in carbamate formation often depends on steric and electronic factors. Strategies include:

  • Chiral Catalysts: Use of chiral bases or phase-transfer catalysts to influence stereochemistry during Boc protection.
  • Solvent Effects: Polar aprotic solvents (e.g., DMF) may enhance selectivity by stabilizing transition states.
  • Temperature Control: Lower temperatures (−20°C to 0°C) can reduce epimerization risks.
    For example, studies on tert-butyl (2-(benzylamino)ethyl)carbamate derivatives demonstrated improved selectivity using chiral auxiliaries and controlled reaction kinetics .

Advanced: How does the compound’s stability vary under different pH conditions?

Answer:

  • Acidic Conditions (pH < 3): The Boc group is prone to cleavage, releasing the free amine and tert-butanol. Stability studies on related carbamates show rapid degradation in HCl/methanol (1–2 h at 25°C).
  • Neutral/Basic Conditions (pH 7–9): The compound is stable for weeks when stored at −20°C in inert atmospheres.
  • Recommendations: Avoid aqueous solutions with pH < 5 during storage. Use lyophilization for long-term stability in solid form .

Advanced: How can researchers address contradictions in reported data on carbamate reactivity?

Answer:

  • Cross-Validation: Replicate experiments under identical conditions (solvent, temperature, catalyst) using standardized protocols.
  • Theoretical Frameworks: Apply computational models (e.g., DFT calculations) to predict reaction pathways and compare with empirical data.
  • Controlled Variables: Systematically vary one parameter (e.g., solvent polarity) to isolate factors causing discrepancies.
    For instance, conflicting reports on tert-butyl carbamate hydrogen-bonding interactions were resolved by crystallographic studies and molecular dynamics simulations .

Basic: What are the safety precautions for handling tert-Butyl carbamates in the lab?

Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for synthesis steps involving volatile reagents.
  • Respiratory Protection: P95 masks or equivalent for powder handling; OV/AG-P99 respirators if aerosolization occurs.
  • Spill Management: Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid water rinses to prevent hydrolysis .

Advanced: How can tert-Butyl carbamates be functionalized for Click Chemistry applications?

Answer:

  • Propargyl Modifications: Introduce propargyl groups via nucleophilic substitution or esterification. For example, tert-butyl (2-(prop-2-yn-1-yloxy)ethyl)carbamate reacts with azides in copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazole linkages.
  • Post-Synthetic Derivatization: Remove the Boc group under acidic conditions (e.g., TFA/DCM) to expose the amine for further conjugation.
    This methodology is validated in studies on crosslinkers for bioconjugation and polymer chemistry .

Advanced: What analytical methods are critical for detecting degradation products in stability studies?

Answer:

  • LC-MS/MS: To identify low-abundance degradation products (e.g., tert-butanol, free amines).
  • Thermogravimetric Analysis (TGA): Assess thermal decomposition profiles.
  • Dynamic Light Scattering (DLS): Monitor aggregation in aqueous solutions.
    Data from tert-butyl (4-hydroxybutan-2-yl)carbamate studies highlight the importance of multi-method approaches to detect hydrolytic byproducts .

Basic: What are the storage recommendations for tert-Butyl carbamate derivatives?

Answer:

  • Short-Term: Store at −20°C in airtight, light-resistant containers under nitrogen or argon.
  • Long-Term: Lyophilize and keep at −80°C with desiccants (e.g., silica gel).
    Avoid repeated freeze-thaw cycles, which can induce crystallization or hydrolysis. Stability data from safety sheets confirm these protocols .

Advanced: How can computational tools aid in predicting the reactivity of tert-Butyl carbamates?

Answer:

  • Molecular Modeling: Software like Gaussian or ORCA can simulate reaction pathways, including transition states for Boc cleavage.
  • Machine Learning (ML): Train models on existing datasets to predict optimal reaction conditions (e.g., solvent, catalyst) for new derivatives.
    Studies on tert-butyl (2-(benzylamino)ethyl)carbamate utilized DFT to validate hydrogen-bonding networks observed in crystallography .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl n-[2-(azetidin-3-yl)propan-2-yl]carbamate
Reactant of Route 2
tert-Butyl n-[2-(azetidin-3-yl)propan-2-yl]carbamate

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